7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2,3)14-9-13-10-16-20(27-18(13)17(25)11-14)23-19(24-21(16)28)12-5-7-15(26-4)8-6-12/h5-9,11,25H,10H2,1-4H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQGUFWGQGVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or a similar reagent to form the pyrimidine ring.
Functional Group Modifications: The tert-butyl, hydroxy, and methoxy groups are introduced through selective alkylation and hydroxylation reactions.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Target Compound
- Core: Chromeno[2,3-d]pyrimidine.
- Substituents: 7-tert-butyl (lipophilicity enhancer). 9-hydroxy (polar, hydrogen-bonding). 2-(4-methoxyphenyl) (electron-rich aromatic ring).
Compound 8 ()
- Core: Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine.
- Substituents :
- 4-(4-methoxyphenyl), 3,7-dimethyl, 4-thione.
- Synthesis : Sulfurization using Lawson’s reagent or thiourea .
Naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines ()
- Core: Naphtho-pyrano-pyrimidine.
- Substituents : Varied groups (e.g., carboxylic acid derivatives, amines).
- Activity : Demonstrated antibacterial efficacy , with potency linked to sulfur-containing moieties (e.g., thiones) .
- Key Difference : The naphtho extension increases aromatic surface area, possibly enhancing DNA intercalation or enzyme binding.
Chromeno[2,3-d]pyrimidine Derivative ()
- Core: Chromeno[2,3-d]pyrimidine.
- Substituents :
- 2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl (electron-donating groups).
- 4-piperidinyl (basic, solubility-modifying group).
- Synthesis : Three-component reaction catalyzed by ferric/sodium complexes .
- Key Difference : Piperidinyl and dimethoxy groups improve solubility but may reduce membrane permeability compared to the target’s tert-butyl group.
Biological Activity
7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse studies.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to enhance biological activity. The general synthetic pathway includes the formation of the chromeno-pyrimidine scaffold followed by functionalization at specific positions to introduce substituents like the tert-butyl and methoxy groups.
Antiproliferative Activity
Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including HCT-15 (colon), HT-29 (colon), and NCI/ADR-RES (ovarian) cells.
- Mechanism : The antiproliferative effect is associated with the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The compound's ability to induce apoptosis was confirmed through analysis of the Bax/Bcl2 ratio, indicating a shift towards pro-apoptotic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Testing Against Bacteria and Fungi : The compound demonstrated significant inhibition zones against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- In vitro Results : A study reported that certain derivatives exhibited high antibacterial and antifungal activities, suggesting that modifications in the molecular structure could enhance these effects .
Structure-Activity Relationship (SAR)
The biological activity of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be correlated with its structural features:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| Methoxy group | Contributes to increased potency against cancer cells |
| Hydroxy group | Essential for maintaining biological activity |
Case Studies
- Antiproliferative Study : A recent investigation into derivatives of chromeno-pyrimidine revealed that compounds with specific substitutions exhibited up to 70% inhibition in cell viability at low micromolar concentrations. Compound 29 from this series showed a GI50 value significantly lower than other tested compounds, indicating superior efficacy .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several chromene derivatives. Compounds with methoxy substituents displayed enhanced antibacterial effects compared to their unsubstituted counterparts, confirming the role of electronic effects in modulating biological activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)chromeno-pyrimidine-4-thione?
Answer:
The synthesis typically involves cyclization of precursor chromene and pyrimidine-thione moieties. Key steps include:
- Thione formation : Reaction of a pyrimidinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions (e.g., refluxing toluene, 110°C, 12 hours) .
- Chromene ring construction : Microwave-assisted condensation of 2-hydroxyacetophenone derivatives with tert-butyl-substituted aldehydes in ethanol, catalyzed by piperidine (yields ~65–75%) .
- Optimization : Solvent-free conditions or polar aprotic solvents (DMF, DMSO) enhance reaction efficiency. For example, microwave irradiation (150 W, 100°C, 20 minutes) reduces side products compared to traditional reflux .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ 1.35 ppm, singlet) and methoxyphenyl protons (δ 3.80 ppm, singlet). The thione (C=S) carbon appears at δ 185–190 ppm in 13C NMR .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₃N₂O₂S: 397.1452; observed: 397.1448) .
- X-ray crystallography : Resolves stereochemistry of the fused chromeno-pyrimidine system (if crystalline derivatives are obtained) .
Advanced: How do reaction conditions influence the tautomeric equilibrium of the thione group?
Answer:
The thione (C=S) can tautomerize to thiol (C–SH) under acidic or basic conditions:
- pH-dependent studies : In DMSO-d₆, the thione form dominates at neutral pH (confirmed by 13C NMR). Under basic conditions (pH >10), thiolate formation occurs, shifting the 1H NMR signal of adjacent protons (e.g., C9-H downfield by ~0.3 ppm) .
- Solvent effects : Polar solvents (e.g., DMF) stabilize the thione tautomer, while protic solvents (e.g., MeOH) promote partial thiol formation .
Advanced: What strategies address low yields in chromeno-pyrimidine ring closure?
Answer:
Common issues and solutions:
- Steric hindrance : The tert-butyl group slows cyclization. Use high-boiling solvents (e.g., DMF) at 130°C for 24 hours to improve ring closure (yield increases from 50% to 68%) .
- Byproduct formation : Competing Michael adducts are minimized by substituting piperidine with DBU (1,8-diazabicycloundec-7-ene), which selectively deprotonates intermediates .
- Microwave acceleration : Reduces reaction time from 12 hours to 45 minutes, improving purity (HPLC >95%) .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking studies : The thione group interacts with cysteine residues in target enzymes (e.g., kinase ATP-binding pockets). Molecular dynamics simulations (Amber/CHARMM) predict binding affinity (ΔG ≈ −8.2 kcal/mol) .
- DFT calculations : Evaluate charge distribution; the electron-deficient pyrimidine ring enhances electrophilic reactivity at C2, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Re-test IC₅₀ values in parallel assays (e.g., MTT vs. ATP-based cytotoxicity) to rule out assay-specific artifacts .
- Metabolic stability : Check for thione-to-thiol conversion in cell media (LC-MS monitoring) .
- Structural analogs : Compare activity of tert-butyl vs. isopropyl derivatives to isolate steric/electronic effects .
Basic: What purification methods ensure high-purity isolates?
Answer:
- Column chromatography : Silica gel (hexane/EtOAc 7:3) separates non-polar tert-butyl byproducts.
- Recrystallization : Use ethanol/water (4:1) to isolate crystals (mp 218–220°C) .
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) achieves >98% purity for biological testing .
Advanced: What are the implications of the 4-methoxyphenyl substituent on photostability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
